(Iodmethyl)zinkiodid
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Overview
Description
Preparation Methods
(Iodomethyl)zinkiodid can be prepared through several synthetic routes:
Reaction of Diiodomethane with Zinc-Copper Couple: This method involves the reaction of diiodomethane with a zinc-copper couple in diethyl ether to form iodomethylzinc iodide.
Reaction of Diazomethane with Zinc Iodide: Another method involves the reaction of diazomethane with zinc iodide.
Reaction of Methylene Iodide with Diethylzinc: This method involves the reaction of methylene iodide with diethylzinc.
Chemical Reactions Analysis
(Iodomethyl)zinkiodid undergoes several types of chemical reactions:
Cyclopropanation: In the Simmons–Smith reaction, (iodomethyl)zinkiodid reacts with alkenes to form cyclopropanes.
Oxidation and Reduction: The compound can participate in redox reactions, where zinc ions are reduced and iodide ions are oxidized.
Substitution: (Iodomethyl)zinkiodid can undergo substitution reactions with various electrophiles, forming different organozinc compounds.
Scientific Research Applications
(Iodomethyl)zinkiodid has several scientific research applications:
Organic Synthesis: It is widely used in the synthesis of cyclopropane derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functionalized organozinc compounds, which have applications in the synthesis of natural products and advanced materials.
Biological Studies: (Iodomethyl)zinkiodid is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of (iodomethyl)zinkiodid involves its role as a methylene-transfer agent in the Simmons–Smith reaction. The compound acts as a carbenoid, transferring a methylene group to an alkene to form a cyclopropane ring. This reaction occurs through a concerted cycloaddition mechanism, where bond-making and bond-breaking occur simultaneously .
Comparison with Similar Compounds
(Iodomethyl)zinkiodid can be compared with other similar compounds:
Zinc Iodide (ZnI2): Zinc iodide is an inorganic compound with different properties and applications.
Simmons–Smith Reagent: This reagent, which includes (iodomethyl)zinkiodid, is specifically used for cyclopropanation reactions.
Properties
Molecular Formula |
CH2I2Zn |
---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
iodomethane;iodozinc(1+) |
InChI |
InChI=1S/CH2I.HI.Zn/c1-2;;/h1H2;1H;/q-1;;+2/p-1 |
InChI Key |
XYYFIPWSZPBXDK-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]I.[Zn+]I |
Origin of Product |
United States |
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